NBD-557 - 333352-59-3

NBD-557

Catalog Number: EVT-276576
CAS Number: 333352-59-3
Molecular Formula: C17H24BrN3O2
Molecular Weight: 382.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, also known as NBD-557, is a small-molecule CD4 mimetic. [, , , , ] It belongs to a series of NBD compounds developed as potential HIV-1 entry inhibitors. [] These compounds interact with the HIV-1 envelope glycoprotein gp120, mimicking the action of the CD4 receptor. [, , , ] NBD-557 has been studied extensively for its potential to inhibit HIV-1 entry into host cells. [, , , , ]

Future Directions
  • Optimizing for Antagonist Activity: Researchers could explore structural modifications to NBD-557 to reduce or eliminate its agonist properties while retaining or enhancing its ability to block CD4 binding to gp120. []

NBD-556

Compound Description: NBD-556 is a low-molecular-weight compound identified as a potential HIV-1 entry inhibitor. Similar in structure to NBD-557, it acts by binding to the HIV-1 envelope glycoprotein gp120. Studies have demonstrated that NBD-556 exhibits a binding affinity of 2.7 × 105 M-1 (Kd = 3.7 μM) to gp120. This binding process is characterized by a significant favorable change in enthalpy, which is partially offset by a substantial unfavorable change in entropy [, ]. This thermodynamic profile is comparable to that observed for the binding of soluble CD4 (sCD4) to gp120, and it is associated with a considerable structuring of the gp120 molecule [, ]. Similar to CD4, NBD-556 activates the binding of gp120 to the HIV-1 coreceptor CCR5 and the 17b monoclonal antibody, which targets the coreceptor-binding site on gp120 [, ].

Relevance: NBD-556 is chemically and structurally similar to the target compound, NBD-557 [, ]. Both compounds function as CD4 mimetics, binding to gp120 and exhibiting similar thermodynamic binding profiles [, ]. They also share the characteristic of acting as CD4 agonists, potentially triggering a physiological response akin to CD4 binding []. This agonist activity might be disadvantageous from a therapeutic standpoint [].

NBD-09027

Compound Description: NBD-09027 is a small-molecule CD4 mimetic that demonstrates potent antiviral activity against a broad range of HIV-1 strains []. Unlike some other CD4 mimetics, NBD-09027 displays reduced agonist properties, making it a more promising candidate for therapeutic development []. Structural studies, including X-ray crystallography, have revealed that NBD-09027 binds to the Phe43 cavity of the HIV-1 gp120, similar to other NBD compounds []. Its reduced agonist activity is attributed to the specific interactions of the basic nitrogen in its piperidine ring with the D368 residue of gp120 []. Despite being in close proximity, these groups do not form hydrogen bonds or salt bridges, potentially explaining the compound's less potent agonistic behavior [].

NBD-10007

Compound Description: NBD-10007 is a member of the NBD series of CD4 mimetics, demonstrating inhibitory activity against HIV-1. Its binding mode, confirmed by X-ray crystallography, involves the insertion of hydrophobic groups into the Phe43 cavity of the HIV-1 gp120 []. This binding interaction is similar to that observed with NBD-556 and NBD-557 [].

Relevance: NBD-10007 is structurally related to the target compound, NBD-557, as part of the same chemical series, and shares a similar binding mechanism with NBD-557 []. This suggests a shared chemical scaffold and potential for analogous structure-activity relationships within this series of HIV entry inhibitors [].

BMS-378806

Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that operates through a distinct mechanism compared to NBD-556 []. While NBD-556 binding to gp120 is characterized by substantial favorable enthalpy and counterbalancing unfavorable entropy changes, BMS-378806 exhibits a small enthalpy change and a primarily entropy-driven binding process []. This difference highlights distinct thermodynamic signatures for competitive and non-competitive inhibitors of viral entry [].

Relevance: Unlike the target compound NBD-557, which acts as a CD4 agonist, BMS-378806 functions as a non-competitive inhibitor and does not induce coreceptor binding []. This contrast underscores the existence of multiple strategies for inhibiting the HIV-1 gp120 envelope glycoprotein [], and emphasizes the potential for developing compounds with diverse mechanisms of action to target HIV entry.

Classification and Source

NBD-557 is classified as an antiviral agent, specifically targeting HIV-1. Its chemical structure is defined by the formula C17H24BrN3O2C_{17}H_{24}BrN_{3}O_{2} and it has a molecular weight of 382.3 g/mol. The compound's CAS number is 333352-59-3, which is used for identification in chemical databases. It is synthesized from various organic precursors, including para-bromophenyl derivatives and piperidine-based compounds, which are known for their drug-like properties in medicinal chemistry .

Synthesis Analysis

The synthesis of NBD-557 involves several key steps:

  1. Starting Materials: The synthesis typically begins with para-bromophenyl compounds and 2,2,6,6-tetramethylpiperidine.
  2. Reactions: The process includes coupling reactions that form the oxalamide linkage between the aromatic and piperidine components.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific technical parameters such as reaction temperatures, solvents used (e.g., dimethyl sulfoxide), and reaction times are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature .

Molecular Structure Analysis

NBD-557 features a distinct molecular structure characterized by:

  • Core Structure: The compound contains a piperidine ring connected to an oxalamide moiety, which is crucial for its biological activity.
  • Functional Groups: The presence of bromine in the para position enhances binding affinity to the gp120 protein.
  • Binding Site Interaction: Structural studies indicate that NBD-557 binds within the Phe43 cavity of gp120, similar to other compounds in its class. This cavity is significant for inhibiting CD4 binding and consequently viral entry .

Structural Data

X-ray crystallography has provided insights into the precise orientation of NBD-557 when bound to gp120, revealing how its hydrophobic groups interact with key residues in the binding site.

Chemical Reactions Analysis

NBD-557 participates in several important chemical reactions:

  1. Binding Interactions: It acts primarily through non-covalent interactions with gp120, including hydrophobic interactions and van der Waals forces.
  2. Inhibition Mechanism: By occupying the Phe43 cavity, NBD-557 prevents CD4 from binding to gp120, thus inhibiting HIV entry into host cells.
  3. Resistance Studies: Research has shown that mutations in gp120 can affect the efficacy of NBD-557, highlighting the importance of understanding viral resistance mechanisms .
Mechanism of Action

The mechanism by which NBD-557 exerts its antiviral effects involves:

  • CD4 Mimetic Action: NBD-557 mimics CD4 by binding to gp120, triggering conformational changes that prevent viral entry.
  • Agonist Properties: Although it exhibits agonist characteristics similar to CD4, modifications in its structure can enhance antagonist properties, making it more effective at blocking HIV entry .

Studies have shown that altering specific regions of NBD-557 can optimize its binding efficiency and reduce potential agonistic effects.

Physical and Chemical Properties Analysis

NBD-557 exhibits several notable physical and chemical properties:

Applications

The primary applications of NBD-557 include:

  1. Antiviral Research: As a potential therapeutic agent against HIV-1, it contributes to studies aimed at developing new strategies for viral inhibition.
  2. Drug Design: Insights gained from NBD-557's structure and mechanism inform the design of more effective inhibitors with reduced side effects.
  3. Biological Assays: It serves as a tool compound in assays that evaluate HIV entry mechanisms and the efficacy of other antiviral agents.
Introduction to NBD-557 as a Therapeutic Agent

Role in HIV-1 Entry Inhibition: Targeting gp120-CD4 Interaction

NBD-557 (C₁₇H₂₄BrN₃O₂; MW 382.30 g/mol) is a small-molecule inhibitor that specifically targets the initial stage of HIV-1 entry into host cells. Its primary mechanism involves disrupting the interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4. By binding to a conserved cavity within gp120 known as the Phe 43 cavity, NBD-557 competitively inhibits gp120-CD4 attachment, preventing the conformational changes required for viral fusion [1] [5] [8]. This cavity, named for the critical CD4 residue Phe₄₃, becomes accessible when gp120 transitions to its CD4-bound state [4] [10].

Biophysical studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm that NBD-557 binds directly to unliganded gp120 with low-micromolar affinity (Kd ≈ 3–40 μM, depending on gp120 clade and experimental conditions). Unlike later-stage antiretrovirals targeting reverse transcriptase or protease, NBD-557 exhibits broad tropism independence, effectively inhibiting both CCR5-tropic (R5) and CXCR4-tropic (X4) HIV-1 strains, including AZT-resistant isolates [1] [6] [8]. However, its inhibitory concentration (IC₅₀) ranges from 58.5 μM to >100 μM in cell-based assays, reflecting moderate potency [10].

  • Key Functional Impact:
  • Blocks gp120-CD4 binding without affecting CD4 itself [1] [5].
  • Prevents downstream events like coreceptor engagement (CCR5/CXCR4) and membrane fusion [4] [8].
  • Active against laboratory-adapted strains and primary HIV-1 isolates [1] [6].

Historical Development: From High-Throughput Screening to Lead Optimization

NBD-557 emerged from a high-throughput screening campaign of drug-like small molecules designed to interrupt gp120-CD4 interactions. It was first identified alongside its analog NBD-556 by Zhao et al. (2005) through screening a library of oxalamide derivatives [5] [7]. Both compounds shared a core structure featuring three regions:

  • Region I: p-Bromophenyl ring (hydrophobic anchor).
  • Region II: Oxalamide linker (hydrogen-bond facilitator).
  • Region III: 2,2,6,6-Tetramethylpiperidine (rigid hydrophobic moiety) [7] [10].

Initial optimization focused on improving binding affinity and antiviral potency. Early structure-activity relationship (SAR) studies revealed that:

  • The para-bromo substituent on the phenyl ring enhanced hydrophobic packing in the Phe₄₃ cavity.
  • The tetramethylpiperidine group provided optimal van der Waals contacts with the gp120 vestibule [7] [10].

Subsequent generations of analogs addressed a critical limitation of NBD-557: its partial agonist activity. Like CD4, NBD-557 could induce conformational changes in gp120 that promote CCR5 binding and enhance infection in CD4-negative cells—a therapeutically undesirable trait [4] [7]. Lead optimization efforts synthesized derivatives like NBD-09027 and NBD-11021, which replaced the tetramethylpiperidine with indane or guanidinium groups. These exhibited reduced agonist effects and improved antagonism [7] [10].

Table 1: Evolution of NBD-557 Analogs

CompoundRegion I ModificationRegion III ModificationKey Improvement
NBD-557p-BromophenylTetramethylpiperidineInitial lead, moderate affinity
AS-II-37m-FluorophenylTrifluoromethyl piperazineEnhanced surface complementarity
NBD-09027p-Bromophenyltrans-1,2-IndaneReduced agonist activity
NBD-11021p-CyanophenylGuanidiniumAntagonist profile, higher potency

Significance of CD4 Mimicry in Antiviral Strategies

NBD-557 exemplifies the therapeutic potential of CD4 mimicry—a strategy deploying small molecules to impersonate critical interactions of the CD4 receptor with gp120. This approach offers distinct advantages over antibody-based inhibitors (e.g., bNAbs):

  • Cost and Stability: Small molecules are cheaper to produce and more stable at room temperature than biologics [2].
  • Oral Availability: Potential for oral dosing versus injectable bNAbs [2] [7].
  • Conserved Target: The gp120 Phe₄₃ cavity is structurally conserved across HIV-1 clades, minimizing escape mutations [4] [10].

NBD-557’s binding thermodynamics mirror those of CD4: a large unfavorable entropy change (ΔS) offsets a favorable enthalpy change (ΔH), indicating that it induces gp120 to adopt the rigid CD4-bound conformation [4] [7]. Crystallographic studies of NBD-557 complexed with gp120 cores (e.g., clades B YU2 and A/E 93TH057) confirm it occupies the Phe₄₃ cavity, with its bromophenyl group buried deep in the hydrophobic pocket and the oxalamide linker forming hydrogen bonds with backbone atoms of residues like Asp₃₆₈ [10].

  • Challenges and Insights:
  • Agonism vs. Antagonism: Early CD4 mimetics like NBD-557 highlighted the need to decouple receptor-mimicking binding from conformational activation [4] [7].
  • Vestibule Interactions: Heterocyclic modifications in Region III (e.g., MAE-II-167) modulate interactions with the gp120 cavity vestibule, altering antiviral profiles [10].

Table 2: Structural Features of NBD-557-gp120 Binding

gp120 RegionInteraction with NBD-557Functional Implication
Phe₄₃ CavityBromophenyl group inserts deeplyBlocks CD4 Phe₄₃ insertion
Asp₃₆₈ (D368)Proximity to piperidine nitrogen; no H-bondExplains partial agonist behavior
Bridging SheetStabilized via oxalamide H-bondsInduces CD4-bound conformation
Inner/Outer DomainsContacts with tetramethylpiperidineModulates coreceptor affinity

NBD-557’s legacy lies in validating the druggability of the gp120 CD4-binding site and providing a chemical scaffold for developing advanced antagonists like DMJ-II-121, which exhibit picomolar potency [7] [10]. Its optimization underscores the balance between mimicking natural receptor interactions and avoiding pathogenic activation—a cornerstone for next-generation HIV entry inhibitors.

  • Table of Compounds Mentioned:
    Compound NameRole/ImprovementReference
    NBD-557Prototype entry inhibitor; targets Phe₄₃ cavity[1][5][6][8]
    NBD-556Early analog; similar mechanism[4][7][10]
    NBD-09027Reduced agonist activity[7]
    AS-II-37Fluorinated analog; improved complementarity[10]
    MAE-II-167Heterocyclic Region III modification[10]
    DMJ-II-121Advanced antagonist from scaffold optimization[7]

Properties

CAS Number

333352-59-3

Product Name

NBD-557

IUPAC Name

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Molecular Formula

C17H24BrN3O2

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)

InChI Key

QQRFLGRIDNNARB-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C

Solubility

Soluble in DMSO

Synonyms

N-(4-bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 557
NBD-557
nbd557

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.